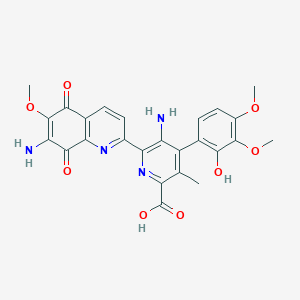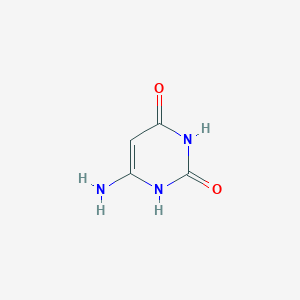
4-Hydroxyisoleucine
Descripción general
Descripción
4-Hydroxyisoleucine is a peculiar non-protein amino acid extracted from fenugreek seeds . It is known for its antidiabetic properties in traditional medicine . It increases glucose-induced insulin release through a direct effect on isolated islets of Langerhans from both rats and humans .
Synthesis Analysis
The α-ketoglutarate (α-KG)-dependent isoleucine dioxygenase (IDO) can catalyze the hydroxylation of L-isoleucine (Ile) to form 4-Hydroxyisoleucine by consuming O2 . In a study, the ido gene was overexpressed in an Ile-producing Corynebacterium glutamicum strain to synthesize 4-Hydroxyisoleucine from glucose .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyisoleucine has been studied using computational pharmacology and chemistry . The density functional theory (DFT) study provided support to the findings obtained from drug-like property predictions .
Chemical Reactions Analysis
The chemical reactions involving 4-Hydroxyisoleucine are complex and involve multiple pathways. For instance, the α-ketoglutarate (α-KG)-dependent isoleucine dioxygenase (IDO) can catalyze the hydroxylation of L-isoleucine (Ile) to form 4-Hydroxyisoleucine .
Physical And Chemical Properties Analysis
4-Hydroxyisoleucine is compliant with important drug-like physicochemical properties and pharma giants’ drug-ability rules like Lipinski’s, Pfizer, and GlaxoSmithKline (GSK) rules .
Aplicaciones Científicas De Investigación
Insulin Secretion Potentiator
4-Hydroxyisoleucine has been found to increase glucose-induced insulin release. This effect is observed in the concentration range of 100 μmol/l to 1 mmol/l, through a direct effect on isolated islets of Langerhans from both rats and humans .
Obesity and Insulin Resistance Treatment
4-Hydroxyisoleucine exhibits interesting effects on insulin resistance related to obesity. It increases glucose-induced insulin release, and the insulin response mediated by 4-Hydroxyisoleucine depends on glucose concentration. The beneficial effects observed are related to the regulation of blood glucose, plasma triglycerides, total cholesterol, free fatty acid levels, and the improvement of liver function .
Diabetes Treatment
4-Hydroxyisoleucine is a promising drug for treating diabetes. It exhibits particular glucose-dependent insulin-stimulating and insulin-sensitizing activities .
Cholesterol Reduction
Clinical data has shown that 4-Hydroxyisoleucine is effective in reducing total cholesterol levels in humans .
Biocatalytic Application
In a study, 4-Hydroxyisoleucine was synthesized from self-produced L-isoleucine in Corynebacterium glutamicum by expressing an Ile dioxygenase gene. Although a by-product, L-lysine was accumulated because of the share of the first several enzymes in Ile and Lys biosynthetic pathways .
Programming Adaptive Laboratory Evolution
A programming evolutionary system was constructed, which contains a Lys biosensor LysG-P lysE and an evolutionary actuator composed of a mutagenesis gene and a fluorescent protein gene. The evolutionary strain was then let to be evolved programmatically and spontaneously by sensing Lys concentration. After successive rounds of evolution, mutant strains with significantly increased 4-Hydroxyisoleucine production and growth performance were obtained .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R)-2-amino-4-hydroxy-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCDBFHNMXNME-DSDZBIDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347038 | |
| Record name | (2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyisoleucine | |
CAS RN |
781658-23-9 | |
| Record name | (2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-4-hydroxy-3-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-hydroxyisoleucine a potential therapeutic agent for diabetes?
A1: 4-hydroxyisoleucine demonstrates promising anti-diabetic properties through multiple mechanisms. It stimulates glucose-dependent insulin secretion directly impacting pancreatic islets [, ]. Additionally, it reduces insulin resistance in muscle and/or liver by activating the insulin receptor substrate-associated phosphoinositide 3-kinase activity []. This dual action makes it a potential candidate for addressing both insulin secretion and sensitivity issues related to diabetes.
Q2: How does 4-hydroxyisoleucine impact glucose uptake in cells?
A2: Studies using BRIN-BD11 cells, a non-insulin-responsive pancreatic beta cell model, showed that 4-hydroxyisoleucine increases glucose uptake []. This effect is directly correlated with glucose concentration, being more pronounced at higher glucose levels []. The mechanism appears to involve new protein synthesis and is strongly dependent on GLUT1 activity, suggesting utilization of the basal glucose consumption pathway [].
Q3: What is the role of mitochondria in the mechanism of action of 4-hydroxyisoleucine?
A3: Research suggests a strong dependence of 4-hydroxyisoleucine activity on mitochondrial respiration []. Real-time monitoring of cell metabolism revealed that it significantly upregulates glycolysis, unlike its structural analog isoleucine []. This, along with the observed effects of mitochondrial calcium signaling and pyruvate carrier inhibition, highlights the crucial role of mitochondria in the compound's mechanism of action [].
Q4: What is the molecular formula and weight of 4-hydroxyisoleucine?
A4: While the provided texts don't explicitly state the molecular formula and weight, they repeatedly refer to it as an "amino acid" [, , , , ]. Based on its structure and name, we can deduce:
Q5: Does 4-hydroxyisoleucine possess any catalytic properties?
A5: The provided research focuses primarily on the therapeutic potential of 4-hydroxyisoleucine, particularly its anti-diabetic properties. There is no mention of it being used as a catalyst or possessing any catalytic activity.
Q6: Have computational methods been used to study 4-hydroxyisoleucine?
A8: Yes, computational studies have been conducted on 4-hydroxyisoleucine. One study used ADMETLab 2.0 to predict its drug-related properties, including physicochemical properties, permeability, and potential toxicity []. Additionally, Density Functional Theory (DFT) calculations provided further support for the findings from drug-like property predictions [].
Q7: What evidence supports the anti-diabetic effects of 4-hydroxyisoleucine?
A7: Numerous studies using both in vitro and in vivo models provide evidence for the anti-diabetic effects of 4-hydroxyisoleucine:
- In vitro: It stimulates glucose-induced insulin release in isolated islets of Langerhans from rats and humans [].
- Animal Models:
- Reduces blood glucose levels in streptozotocin-induced type 1 diabetic rats [].
- Improves glucose and lipid metabolism in diet-induced obese mice [].
- Decreases elevated plasma triglyceride and total cholesterol levels in a hamster model of diabetes [].
- Exhibits anti-hyperglycaemic and anti-dyslipidemic properties in db/db mice, a model of type II diabetes [].
Q8: How is 4-hydroxyisoleucine typically quantified in various matrices?
A8: Several analytical methods have been developed and validated for the quantification of 4-hydroxyisoleucine. These methods include:
- HPLC-ELSD (Evaporative Light Scattering Detector): This method provides a simple and rapid approach for determining 4-hydroxyisoleucine content in fenugreek seeds [].
- HPLC with Pre-column Derivatization: This technique, employing derivatization with ophthalaldehyde, offers a sensitive and accurate way to measure 4-hydroxyisoleucine content [].
- HPTLC-Scanner Densitometry: This method allows for simultaneous analysis of trigonelline and 4-hydroxyisoleucine in fenugreek seeds, providing a comprehensive assessment of bioactive compounds [].
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and reliable method allows for accurate quantification of 4-hydroxyisoleucine in biological samples, such as plasma [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)




